molecular formula C18H16O3 B1641266 3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester CAS No. 115610-30-5

3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester

Cat. No. B1641266
CAS RN: 115610-30-5
M. Wt: 280.3 g/mol
InChI Key: JDBSEUVQZVQSCN-NJPWYCGFSA-N
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Description

3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester, also known as caffeic acid phenethyl ester (CAPE), is a natural compound found in propolis, a resinous substance collected by honeybees from various plants. CAPE has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Electrochemical Detection of Amines

Bolton-Hunter reagent, a derivative of 3-(4-hydroxyphenyl)propionic acid, has been used for introducing an electrochemically active group into aliphatic amines. This facilitates the detection of these amines at low concentrations in chromatographic effluents (Smith & Ghani, 1990).

Enhancing Reactivity in Material Science

Phloretic acid, a naturally occurring form of 3-(4-Hydroxyphenyl)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science, particularly in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Cancer Chemoprevention

A secondary metabolite related to 3-(4-Hydroxyphenyl)propenoic acid, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a chemopreventive agent for various types of cancer (Curini et al., 2006).

Supramolecular Dendrimers

Methyl esters of 3-(4-hydroxyphenyl)propionic acid have been used to synthesize supramolecular dendrimers, which demonstrate significant potential in forming higher-order structures suitable for various applications, including biolabels (Percec et al., 2006).

Food Contact Materials Safety

The risk assessment of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, related to 3-(4-Hydroxyphenyl)propenoic acid, used in food contact materials, concluded no safety concern for consumers under specific conditions (Flavourings, 2011).

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBSEUVQZVQSCN-NJPWYCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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